REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH:15]=[N:16]O)=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[ClH:18]>[Pd].C(O)C>[ClH:18].[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH2:15][NH2:16])=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1 |f:4.5|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2′,3-dimethyl-[2,4′-bipyridine]-5-carbaldehyde oxime
|
Quantity
|
560 mmol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)C1=NC=C(C=C1C)C=NO
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
23 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The product was stirred in ethanol/iso-propyl acetate (800 mL, v 1/1) at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was shaked at rt under 40 psi H2 until H2
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
FILTRATION
|
Details
|
After filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the concentration
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOH/iso-propyl acetate (400 mL, v 1/1)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried at 50° C. under vacuum for 18 h
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=NC=CC(=C1)C1=NC=C(C=C1C)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |